2-(3-chlorophenoxy)-N-(2-fluorophenyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds structurally similar to 2-(3-chlorophenoxy)-N-(2-fluorophenyl)acetamide involves multiple steps, including the reaction of specific phenoxy and phenyl derivatives with acetic acid derivatives. For example, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involved stirring compound ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions (Sharma et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds related to 2-(3-chlorophenoxy)-N-(2-fluorophenyl)acetamide has been elucidated using various spectroscopic techniques, including HNMR, LC-MS, and X-ray crystallography. These compounds often crystallize in specific crystal systems and exhibit intermolecular and intramolecular hydrogen bonding, contributing to their stability and reactivity (Sharma et al., 2018).
Scientific Research Applications
Potential as Pesticides
Research has characterized new derivatives of N-aryl-2,4-dichlorophenoxyacetamide, showing potential as pesticides. These derivatives have been analyzed using X-ray powder diffraction, highlighting their structural properties and potential applications in agriculture (Olszewska et al., 2008). Similarly, N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide have been characterized, further emphasizing the role of such compounds in developing new pesticides (Olszewska et al., 2011).
Anticancer and Anti-Inflammatory Properties
A synthesized compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, has shown anticancer activity through in silico modeling, targeting the VEGFr receptor. This suggests potential therapeutic applications of similar acetamide derivatives in cancer treatment (Sharma et al., 2018). Another study revealed that synthesized 2-(substituted phenoxy) acetamide derivatives exhibit anticancer, anti-inflammatory, and analgesic activities, offering a basis for the development of therapeutic agents (Rani et al., 2014).
Antiplasmodial Properties
A series of N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides has been prepared and evaluated for in vitro antiplasmodial properties. This research indicates the potential of acetamide derivatives in combating malaria by inhibiting the plasmodial parasite (Mphahlele et al., 2017).
Photovoltaic Efficiency and Quantum Studies
Studies on benzothiazolinone acetamide analogs have analyzed their spectroscopic and quantum mechanical properties, including their potential as photosensitizers in dye-sensitized solar cells (DSSCs). These findings highlight the role of acetamide derivatives in renewable energy technologies (Mary et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(3-chlorophenoxy)-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO2/c15-10-4-3-5-11(8-10)19-9-14(18)17-13-7-2-1-6-12(13)16/h1-8H,9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHUMELPFMWROM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)COC2=CC(=CC=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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